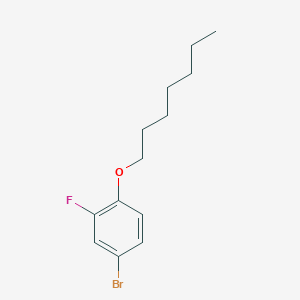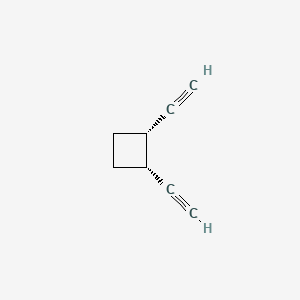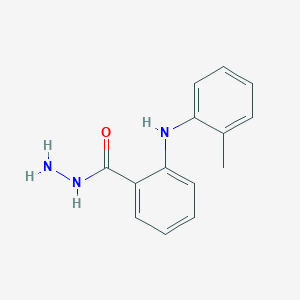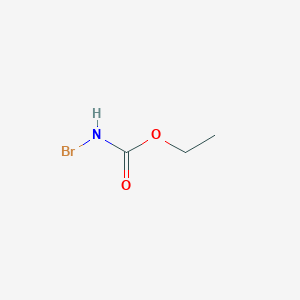![molecular formula C7H15N3O B14639150 (1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene CAS No. 54717-46-3](/img/structure/B14639150.png)
(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene is an organic compound characterized by the presence of a triazene group, an ethenyloxyethyl moiety, and a propan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of an ethenyloxyethyl halide with a triazene derivative in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are crucial in industrial settings to maintain the purity and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The ethenyloxyethyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazene derivatives.
Aplicaciones Científicas De Investigación
(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The ethenyloxyethyl moiety may enhance the compound’s solubility and cellular uptake, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-2-ene: Similar structure but with a different position of the triazene group.
(1E)-1-[2-(Ethenyloxy)ethyl]-3-(methyl)triaz-1-ene: Similar structure with a methyl group instead of a propan-2-yl group.
Uniqueness
(1E)-1-[2-(Ethenyloxy)ethyl]-3-(propan-2-yl)triaz-1-ene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
54717-46-3 |
|---|---|
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
N-(2-ethenoxyethyldiazenyl)propan-2-amine |
InChI |
InChI=1S/C7H15N3O/c1-4-11-6-5-8-10-9-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,8,9) |
Clave InChI |
VWHFKKMPOWURGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NN=NCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


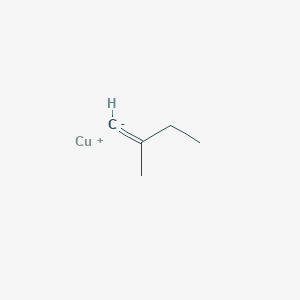
![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)

![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)
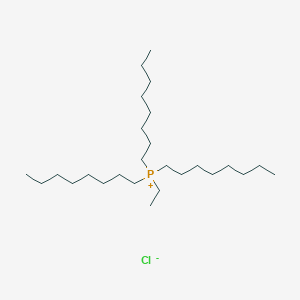
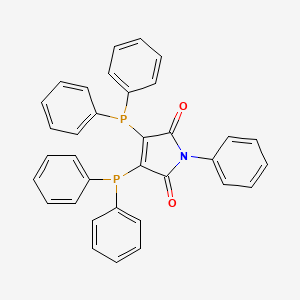
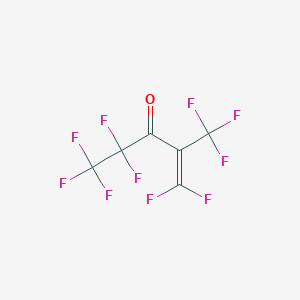
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)
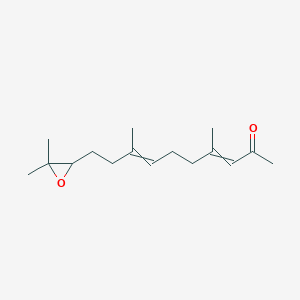
![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
